9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane
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Overview
Description
9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane is a macrocyclic compound that belongs to the class of diaza-crown ethers. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with diamines in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as halides and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with metal ions.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane involves its ability to form stable complexes with metal ions. The compound’s nitrogen and oxygen atoms act as donor sites, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery .
Comparison with Similar Compounds
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar in structure but lacks the dimethyl groups.
4,7,10-Trioxa-1,13-tridecanediamine: Another macrocyclic compound with similar properties but different functional groups.
Uniqueness
The presence of the dimethyl groups in 9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane enhances its stability and ability to form complexes with metal ions, making it unique compared to its analogs.
Properties
CAS No. |
88328-29-4 |
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Molecular Formula |
C12H26N2O3 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
9,11-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C12H26N2O3/c1-11-9-13-3-5-15-7-8-16-6-4-14-10-12(2)17-11/h11-14H,3-10H2,1-2H3 |
InChI Key |
HFJQURAEUJHNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCOCCOCCNCC(O1)C |
Origin of Product |
United States |
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